molecular formula C4H4N2O2 B1299815 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde CAS No. 72864-28-9

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

Cat. No. B1299815
CAS RN: 72864-28-9
M. Wt: 112.09 g/mol
InChI Key: XYBQLONABMMZQU-UHFFFAOYSA-N
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Description

The compound 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a derivative of imidazole, which is a five-membered planar heterocyclic molecule containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles were synthesized using a transition-metal-free sequential synthesis process involving the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation . This method is compatible with different types of aldehydes, which suggests a potential pathway for synthesizing 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde by choosing the appropriate starting aldehydes and conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The specific substitution at the 2-position and the presence of an oxo group at the 2-position in 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde would influence its electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical transformations. For example, 1H-imidazole 3-oxides derived from amino acid esters can be prepared and further transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives through a sulfur-transfer reaction . This indicates that 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde could also be subjected to similar transformations, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde are influenced by their molecular structure. The presence of the oxo group and the dihydroimidazole moiety would affect the compound's polarity, solubility, and potential to form hydrogen bonds. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Case Studies

While the provided papers do not directly discuss case studies involving 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde, they do provide insights into the synthesis and properties of related imidazole derivatives. For example, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines demonstrates the potential for imidazole derivatives to be used in the development of fluorescent probes . This suggests that 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde could also be modified to possess fluorescent properties for use in chemical biology and analytical applications.

Scientific Research Applications

Synthesis of pH-Sensitive Spin Probes

4,4-Dimethyl-4H-imidazole-5-carbaldehyde oximes, derived from similar compounds, were synthesized and converted to stable nitroxides, useful as pH-sensitive spin probes. This process involves oxidation and subsequent reactions with primary or secondary amines, demonstrating the compound's role in developing sensitive analytical tools (Kirilyuk et al., 2003).

Copper-Catalyzed Oxidative Coupling

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde analogs were synthesized through a copper-catalyzed oxidative coupling process. This method, involving α,β-unsaturated aldehydes and amidines, results in the formation of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the compound's versatility in organic synthesis (Li et al., 2015).

Synthesis of Optically Active Derivatives

New optically active 1H-imidazole 3-oxides with substituted acetate groups were prepared using 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde derivatives. These compounds illustrate the potential for creating chiral molecules, important in developing pharmaceuticals and other biologically active compounds (Jasiński et al., 2008).

Coordination in Silver Complexes

The compound was studied for its role in forming various silver-imidazolecarbaldehyde oxime complexes. These complexes were analyzed for their structural and computational aspects, indicating the compound's significance in coordination chemistry and potential applications in materials science (Ofori et al., 2016).

Building Blocks for Alkaloid Synthesis

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde derivatives were utilized in synthesizing various 2-aminoimidazole alkaloids. This illustrates the compound's importance as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical research (Ando & Terashima, 2010).

Future Directions

Imidazoles have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQLONABMMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369296
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde

CAS RN

72864-28-9
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CD Smith, RA Batey - Tetrahedron, 2008 - Elsevier
Reaction prospecting studies resulted in the discovery of a Sc(OTf) 3 promoted novel AA′B 2:1 coupling of imidazolone or benzofuran substituted enals with morpholine. A related Sc(…
Number of citations: 5 www.sciencedirect.com

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